Vaccenic Acid

Catalog No.
S1492449
CAS No.
693-72-1
M.F
C18H34O2
M. Wt
282.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vaccenic Acid

CAS Number

693-72-1

Product Name

Vaccenic Acid

IUPAC Name

(E)-octadec-11-enoic acid

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20)/b8-7+

InChI Key

UWHZIFQPPBDJPM-BQYQJAHWSA-N

SMILES

Array

Synonyms

(E)-11-Octadecenoic Acid; (E)-11-Octadecenoic Acid; (E)-Octadec-11-enoic Acid; 11(E)-Octadecenoic Acid; 11-trans-Octadecenoic Acid; trans-11-Octadecenoic Acid; trans-Vaccenic Acid; trans-Δ11-Octadecenoic Acid

Canonical SMILES

CCCCCCC=CCCCCCCCCCC(=O)O

Isomeric SMILES

CCCCCC/C=C/CCCCCCCCCC(=O)O

The exact mass of the compound trans-Vaccenic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Fatty Acids, Monounsaturated - Oleic Acids - Supplementary Records. It belongs to the ontological category of straight-chain fatty acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Trans-vaccenic acid (TVA, 18:1 trans-11) is the predominant naturally occurring trans-fatty acid, primarily found in ruminant-derived lipids. Unlike industrial trans fats, TVA serves as a critical biomarker and metabolic precursor in lipidomics and food chemistry. As an analytical standard, it is essential for quantifying natural ruminant fats against regulatory limits imposed on partially hydrogenated oils. In biological research, its distinct trans-11 geometry makes it the obligate substrate for endogenous conversion to rumenic acid (cis-9, trans-11 conjugated linoleic acid) via delta-9 desaturase [1]. Procurement of high-purity TVA is therefore driven by its non-interchangeable role in regulatory compliance testing, specific enzymatic assays, and metabolic disease modeling where it exhibits distinct physiological behaviors compared to generic industrial trans-fatty acids [2].

Substituting trans-vaccenic acid with the more common industrial trans-fat, elaidic acid (18:1 trans-9), or its cis-isomer, oleic acid (18:1 cis-9), fundamentally invalidates both analytical and biological workflows. In chromatographic applications, elaidic acid and TVA elute at different retention times; using elaidic acid as a proxy will result in the misclassification of legal ruminant fats as banned industrial trans fats [1]. Biologically, the structural difference between the trans-9 and trans-11 double bonds dictates entirely divergent metabolic fates. Elaidic acid cannot be desaturated to rumenic acid and strongly upregulates atherogenic and inflammatory markers in hepatic models [2]. Conversely, TVA is efficiently converted to beneficial conjugated linoleic acid (CLA) and lacks these pro-inflammatory effects [3]. Consequently, buyers must procure the exact trans-11 isomer to ensure assay accuracy and biological relevance.

Chromatographic Resolution for Regulatory Lipid Profiling

Accurate quantification of dietary trans fats requires baseline resolution between industrial and ruminant isomers. On specialized stationary phases (e.g., highly polar cyanopropyl GC columns or Cholester-based HPLC columns), trans-vaccenic acid (trans-11) and elaidic acid (trans-9) exhibit distinct retention behaviors. For instance, in HPLC-ELSD applications utilizing molecular-shape selectivity, TVA and elaidic acid can be fully resolved, preventing the peak overlap that occurs on standard C18 columns [1]. This precise chromatographic separation is mandatory for food testing laboratories to verify compliance with FDA and WHO bans on industrial trans fats without falsely penalizing natural ruminant products [2].

Evidence DimensionChromatographic retention and peak resolution
Target Compound DataBaseline resolution achieved for 18:1 trans-11
Comparator Or BaselineElaidic acid (18:1 trans-9) co-elutes on standard C18 but resolves on shape-selective phases
Quantified DifferenceDistinct retention times enabling 100% differentiation of positional isomers
ConditionsHPLC-ELSD (Cholester column) or GC-FID (cyanopropyl column) lipid profiling assays

Procurement of the exact TVA standard is legally and analytically required to differentiate compliant natural trans fats from banned industrial trans fats in food matrices.

Obligate Precursor Efficiency for Endogenous Rumenic Acid Synthesis

In mammalian metabolic studies, TVA is specifically valued for its role as a pro-drug or precursor to conjugated linoleic acid (CLA). When supplemented in cell culture (e.g., hepatocytes or enterocytes) or animal models, approximately 19% of TVA is enzymatically converted to rumenic acid (cis-9, trans-11 CLA) via the action of stearoyl-CoA desaturase 1 (SCD1 / delta-9 desaturase) [1]. In stark contrast, elaidic acid (trans-9) lacks the requisite double bond positioning and cannot undergo this specific delta-9 desaturation to form CLA [2].

Evidence DimensionEnzymatic conversion to rumenic acid (CLA)
Target Compound Data~19% conversion to cis-9, trans-11 CLA
Comparator Or BaselineElaidic acid (0% conversion to cis-9, trans-11 CLA)
Quantified DifferenceAbsolute requirement of the trans-11 double bond for SCD1-mediated CLA synthesis
ConditionsMammalian tissue or cell culture assays evaluating SCD1/delta-9 desaturase activity

Researchers investigating endogenous CLA synthesis and its metabolic benefits must purchase TVA, as industrial trans-9 substitutes will yield a 0% conversion rate and fail the assay.

Divergent Inflammatory and Atherogenic Readouts in Cell Models

The positional difference of the trans double bond drastically alters cellular responses in cardiovascular and metabolic disease models. In vitro assays utilizing endothelial cells or HepG2 hepatocytes demonstrate that exposure to elaidic acid (trans-9) significantly upregulates cholesterol synthesis pathways and pro-inflammatory cytokines (e.g., IL-6, MCP-1) [1]. Conversely, equivalent dosing with trans-vaccenic acid (trans-11) exerts neutral or even opposite, anti-atherogenic effects, significantly lowering the expression of these inflammatory markers relative to the industrial trans fat control [2].

Evidence DimensionExpression of inflammatory and atherogenic markers (e.g., IL-6)
Target Compound DataNeutral or anti-atherogenic marker profile
Comparator Or BaselineElaidic acid (Significant upregulation of IL-6 and cholesterol synthesis pathways)
Quantified DifferenceOpposing directional effects on cellular inflammation and lipidomic profiles
ConditionsEndothelial or HepG2 cell culture models of atherosclerosis

Substituting TVA with cheaper elaidic acid in metabolic studies will introduce severe pro-inflammatory artifacts, completely confounding the biological readout.

Physical State and Thermal Formulation Requirements

The trans-configuration of TVA imparts distinct physical properties that dictate handling and formulation protocols. TVA has a melting point of approximately 44 °C, rendering it a solid at room temperature [1]. In contrast, its cis-isomer, cis-vaccenic acid, and the ubiquitous oleic acid (cis-9) have melting points around 13–15 °C and remain liquid at ambient conditions [2]. This ~30 °C differential means that incorporating TVA into cell culture media, lipid nanoparticles, or dietary blends requires specific thermal processing (heating above 45 °C) to ensure complete dissolution and prevent precipitation.

Evidence DimensionMelting point and ambient physical state
Target Compound DataSolid at room temperature (MP ~44 °C)
Comparator Or BaselineOleic acid / cis-Vaccenic acid (Liquid at room temperature, MP ~13-15 °C)
Quantified Difference~30 °C higher melting point for the trans-isomer
ConditionsStandard laboratory handling and lipid formulation at 20-25 °C

Buyers and lab technicians must account for the solid state of TVA during media preparation, requiring heated dissolution protocols not needed for liquid cis-fatty acids.

Regulatory Analytical Standards for Food Authenticity

Due to its specific retention time on high-polarity GC and HPLC columns, TVA is the mandatory standard for differentiating legal, naturally occurring ruminant trans fats from banned industrially produced partially hydrogenated oils (containing elaidic acid) in dairy, meat, and processed food matrices [1].

Precursor Supplementation in Lipid Metabolism Assays

TVA is the obligate substrate for studying endogenous rumenic acid (CLA) production. It is supplemented into hepatocyte or enterocyte culture media to quantify the activity of stearoyl-CoA desaturase 1 (SCD1 / delta-9 desaturase) and track the ~19% conversion rate of TVA to beneficial CLA [2].

Non-Atherogenic Controls in Cardiovascular Disease Modeling

Because it does not trigger the severe inflammatory and cholesterol-synthesizing pathways associated with industrial trans fats, TVA is utilized as a critical natural trans-fat control in endothelial and HepG2 cell assays investigating atherosclerosis and metabolic syndrome [3].

Thermally Tuned Lipid Nanoparticle Formulation

The ~44 °C melting point of TVA allows materials scientists and formulation chemists to engineer lipid nanoparticles or synthetic membranes with specific phase-transition temperatures and packing densities that cannot be achieved using liquid cis-monounsaturated fatty acids like oleic acid [4].

Physical Description

Liquid

XLogP3

6.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

282.255880323 Da

Monoisotopic Mass

282.255880323 Da

Heavy Atom Count

20

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical solid

Melting Point

44 °C

UNII

GQ72OGU4EV

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

693-72-1
62972-93-4

Wikipedia

Vaccenic_acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Last modified: 08-15-2023
1. J. Santora, D. Palmquist, and K. Roehrig “Trans-Vaccenic Acid Is Desaturated to Conjugated Linoleic Acid in Mice” The Journal of Nutrition, vol.130(2) pp. 208-215, 20002. A. Sener and W. Malaisse “Insulinotropic effects of cis and trans vaccenic acid in rat pancreatic islets stimulated by D-glucose or non-nutrientsecretagogues” Metabolic and Functional Research on Diabetes, vol. 3 pp. 30-31, 20103. Y. Wang et al. “Trans-11 vaccenic acid dietary supplementation induces hypolipidemic effects in JCR:LA-cp rats” Journal of Nutrition, vol. 138(11) pp.2117-2122, 2008

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